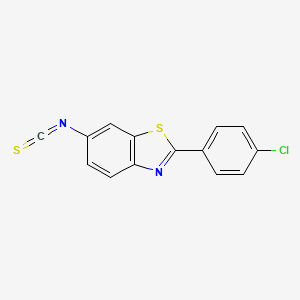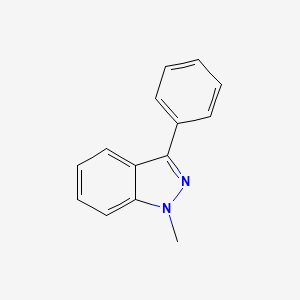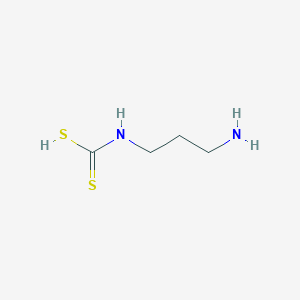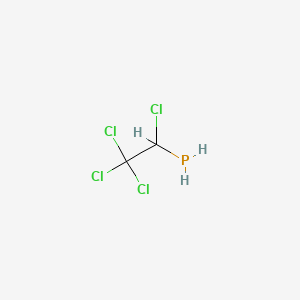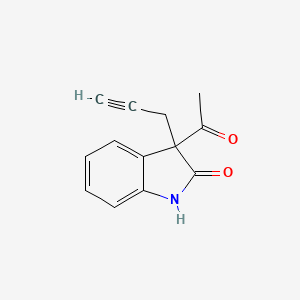
7,10-Dioxodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Dioxodecanoic acid is an organic compound with the molecular formula C10H16O4 It is a dicarboxylic acid with two ketone groups located at the 7th and 10th positions of the decanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10-Dioxodecanoic acid can be synthesized through several methods. One common approach involves the oxidation of decanoic acid derivatives. For instance, the oxidation of 7,10-decanediol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the controlled oxidation of decanoic acid derivatives under specific temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 7,10-Dioxodecanoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alcohols for esterification, amines for amidation.
Major Products:
Oxidation: More oxidized derivatives.
Reduction: 7,10-decanediol.
Substitution: Esters and amides of this compound
Scientific Research Applications
7,10-Dioxodecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7,10-Dioxodecanoic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. These interactions can modulate cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
3,6-Dioxodecanoic acid: Another dioxo-decanoic acid with ketone groups at different positions.
Decanoic acid: A simpler fatty acid without the ketone groups.
7,10-decanediol: The reduced form of 7,10-Dioxodecanoic acid.
Uniqueness: this compound is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
53377-64-3 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
7,10-dioxodecanoic acid |
InChI |
InChI=1S/C10H16O4/c11-8-4-6-9(12)5-2-1-3-7-10(13)14/h8H,1-7H2,(H,13,14) |
InChI Key |
LBINJDHRJRGXSS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)CCC=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


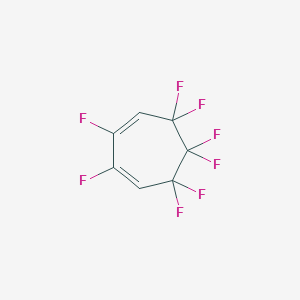
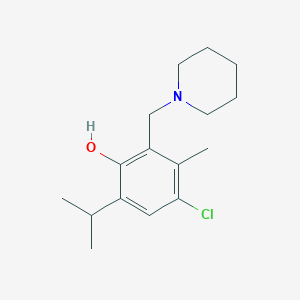
![1-[(Trichloromethyl)disulfanyl]octane](/img/structure/B14656798.png)
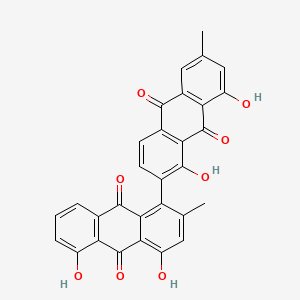
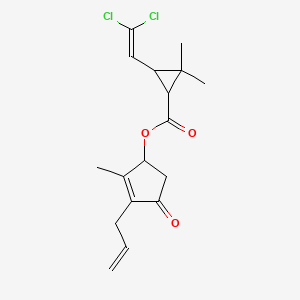
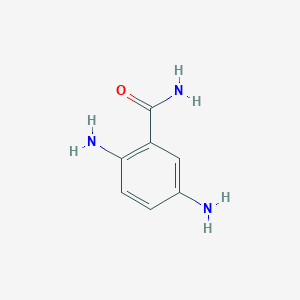
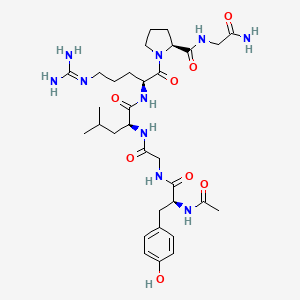
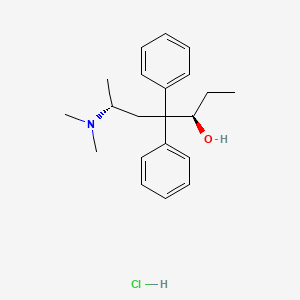
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
